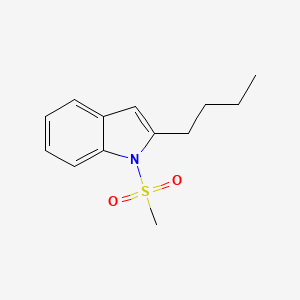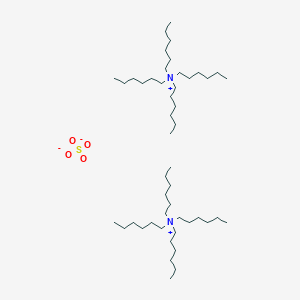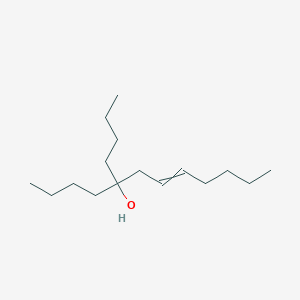
5-Butyldodec-7-EN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyldodec-7-EN-5-OL: is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond at the 7th position and a butyl group attached to the 5th carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Butyldodec-7-EN-5-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkene. The alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are scaled up using industrial reactors and continuous flow systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Butyldodec-7-EN-5-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: PBr3, SOCl2, TsCl
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butyldodec-7-EN-5-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a model compound to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 5-Butyldodec-7-EN-5-OL depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Dodecanol: A long-chain alcohol with a similar structure but without the double bond and butyl group.
5-Butyl-5-decanol: Similar structure but lacks the double bond.
7-Dodecen-1-ol: Similar structure but lacks the butyl group.
Uniqueness: 5-Butyldodec-7-EN-5-OL is unique due to the presence of both a double bond and a butyl group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113984-46-6 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
5-butyldodec-7-en-5-ol |
InChI |
InChI=1S/C16H32O/c1-4-7-10-11-12-15-16(17,13-8-5-2)14-9-6-3/h11-12,17H,4-10,13-15H2,1-3H3 |
InChI-Schlüssel |
AIKGKBVSJOWEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCC(CCCC)(CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
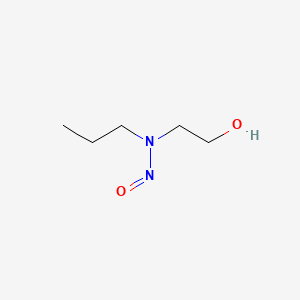
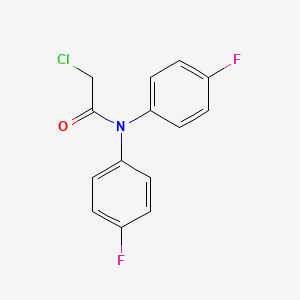
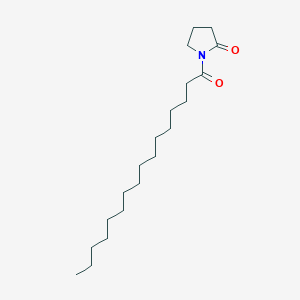
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
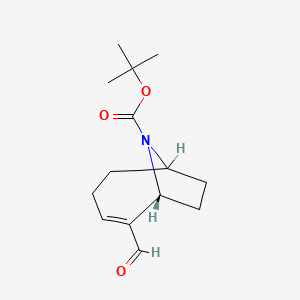
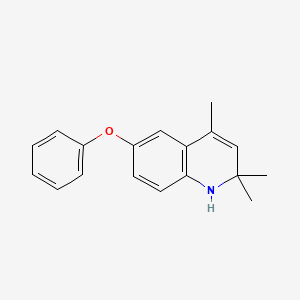
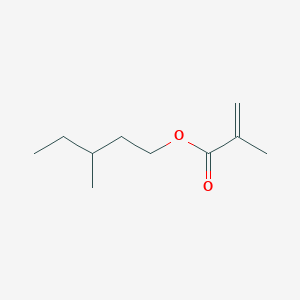
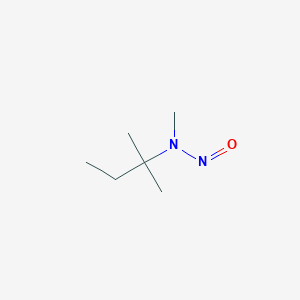
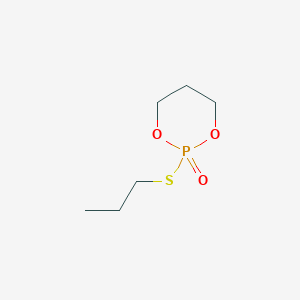
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
